molecular formula C12H15N5O3S B12016347 2-((4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 575461-59-5

2-((4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B12016347
CAS No.: 575461-59-5
M. Wt: 309.35 g/mol
InChI Key: CBWXQZKVBZDCSD-UHFFFAOYSA-N
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Description

2-((4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the reaction of 3,4-dimethoxyphenyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding triazole derivative. This intermediate is then reacted with chloroacetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.

    Substitution: The amino and methoxy groups on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl ring.

Scientific Research Applications

2-((4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the amino and methoxy groups.

    3,4-Dimethoxyphenylhydrazine: A precursor in the synthesis of the target compound, with similar phenyl ring substitutions.

    Sulfonamides: Compounds with similar sulfur-containing functional groups and potential biological activities.

Uniqueness

2-((4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to the combination of its triazole ring and the specific substitutions on the phenyl ring.

Properties

CAS No.

575461-59-5

Molecular Formula

C12H15N5O3S

Molecular Weight

309.35 g/mol

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C12H15N5O3S/c1-19-8-4-3-7(5-9(8)20-2)11-15-16-12(17(11)14)21-6-10(13)18/h3-5H,6,14H2,1-2H3,(H2,13,18)

InChI Key

CBWXQZKVBZDCSD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)N)OC

Origin of Product

United States

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